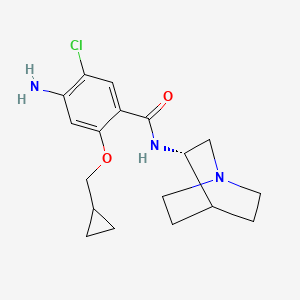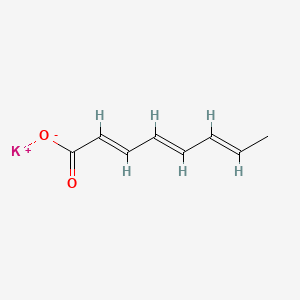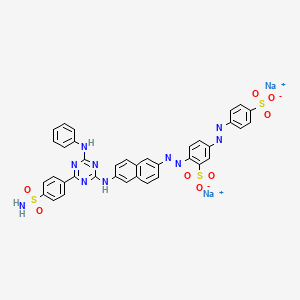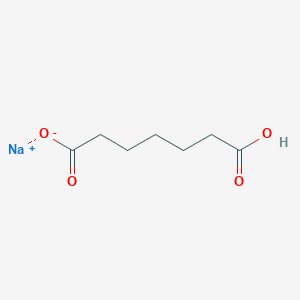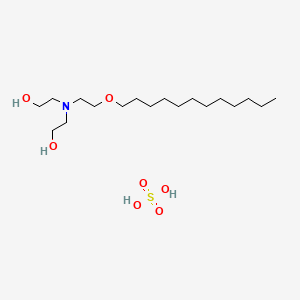
D,L-2-(2'-Hydroxy-3'-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and hydroxy group in its structure suggests potential interactions with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . The reaction is monitored using UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%) .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often start with commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen, followed by reduction of the nitro group to obtain 2,3-diaminopyridine . This intermediate is then subjected to cyclocondensation reactions to form the desired imidazo[4,5-b]pyridine derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyridines: Another class of imidazopyridines with different biological activities.
Uniqueness
D,L-2-(2’-Hydroxy-3’-morpholinopropoxy)imidazo(4,5-b)pyridine oxalate is unique due to the presence of the morpholine ring and hydroxy group, which can enhance its interactions with biological targets and potentially improve its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
85930-11-6 |
|---|---|
Molekularformel |
C15H20N4O7 |
Molekulargewicht |
368.34 g/mol |
IUPAC-Name |
1-(1H-imidazo[4,5-b]pyridin-2-yloxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C13H18N4O3.C2H2O4/c18-10(8-17-4-6-19-7-5-17)9-20-13-15-11-2-1-3-14-12(11)16-13;3-1(4)2(5)6/h1-3,10,18H,4-9H2,(H,14,15,16);(H,3,4)(H,5,6) |
InChI-Schlüssel |
ANNZXHHBBADGBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(COC2=NC3=C(N2)C=CC=N3)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)


